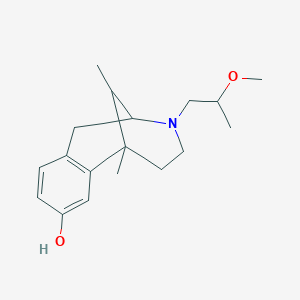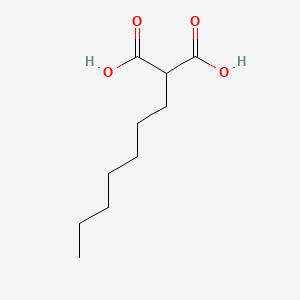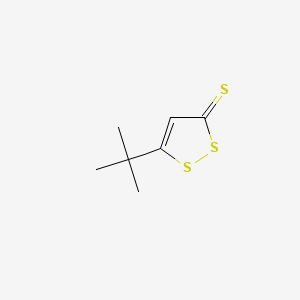
Dichloro(1,2-diaminocyclohexane)platinum(II)
Overview
Description
Dichloro(1,2-diaminocyclohexane)platinum(II): is a platinum-based compound with the chemical formula C₂H₁₀Cl₂N₂Pt and a molecular weight of 328.104 g/mol . This compound is known for its significant role in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dichloro(1,2-diaminocyclohexane)platinum(II) typically involves the reaction of platinum(II) chloride with methylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of Dichloro(1,2-diaminocyclohexane)platinum(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Dichloro(1,2-diaminocyclohexane)platinum(II) undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, ammonia, or other amines.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with the desired ligand.
Oxidation and Reduction Reactions: Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products:
Substitution Reactions: Products include various platinum complexes with different ligands.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.
Scientific Research Applications
Properties
IUPAC Name |
cyclohexane-1,2-diamine;platinum(2+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-6H,1-4,7-8H2;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNCIXRVXCLADM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N.[Cl-].[Cl-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10977416 | |
| Record name | Platinum(2+) chloride--cyclohexane-1,2-diamine (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52691-24-4, 38780-40-4, 61848-62-2, 61848-70-2 | |
| Record name | Dichloro(1,2-diaminocyclohexane)platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52691-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum (II), dichlorobis(methylamine)-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038780404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum, dichloro(1,2-cyclohexanediamine-N,N')-, (SP-4-2-(1S-trans))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061848622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+) chloride--cyclohexane-1,2-diamine (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(1,2-diaminocyclohexane)platinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q1: How effective are DACHPt-loaded micelles compared to free oxaliplatin?
A: Studies show that DACHPt encapsulated within core cross-linked polymer micelles demonstrates significantly increased cytotoxicity against A2780 ovarian cancer cells compared to free oxaliplatin. These micelles exhibited superior antitumor activity in an ovarian tumor xenograft model while being well-tolerated in mice. []
Q2: What makes polymeric micelles a promising platform for DACHPt delivery?
A: Polymeric micelles offer a unique approach for delivering DACHPt by encapsulating it within their core, which can be further reinforced by cross-linking. This encapsulation modifies the drug's physicochemical, biochemical, and pharmacological characteristics. [] These modifications can potentially minimize side effects, enhance bioavailability at target sites, and reduce the risk of drug resistance. [, ]
Q3: How does the size of DACHPt-loaded micelles influence their efficacy?
A: Research indicates that the size of DACHPt-loaded micelles can impact their tissue distribution and penetration. Studies using X-ray fluorescence (XRF) to analyze DACHPt/m with different diameters in a human pancreatic cancer model revealed valuable insights into drug penetration within tumor tissues. []
Q4: Can DACHPt-loaded nanocarriers be targeted to specific cancer cells?
A: Yes, researchers are exploring targeted delivery strategies. One approach involves conjugating tissue factor (TF) targeting antibodies to maleimide-surface functionalized DACHPt-loaded micelles. This allows for selective drug delivery by leveraging the high affinity between antibodies and TF antigens, which are overexpressed in many human cancers. []
Q5: Beyond polymeric micelles, what other nanocarriers are being investigated for DACHPt delivery?
A: Gold nanoshells are being explored as a promising alternative for DACHPt delivery. These nanoshells act as carriers and exhibit a significant photothermal effect when exposed to near-infrared (NIR) light. This dual functionality allows for a synergistic combination of chemotherapy and photothermal therapy, leading to enhanced tumor cell death. []
Q6: What is the mechanism behind the synergistic chemo-photothermal effect of DACHPt-loaded gold nanoshells?
A: DACHPt-loaded gold nanoshells exhibit strong absorption in the NIR region, enabling efficient conversion of light energy into heat. This localized hyperthermia, induced by NIR laser irradiation, amplifies the cytotoxic effects of DACHPt, leading to more effective tumor ablation. []
Q7: Are there any strategies to improve the water solubility of DACHPt?
A: Research has explored modifying DACHPt's structure by substituting its chlorides with various organic or inorganic anions. This approach has yielded new platinum complexes with improved water solubility. Notably, some of these modified complexes demonstrated enhanced antitumor activity compared to the original dichloro complex. []
Q8: What are the potential advantages of increasing DACHPt's water solubility?
A: Enhancing DACHPt's water solubility can improve its bioavailability and facilitate easier administration. Higher solubility can potentially lead to more efficient drug delivery and therapeutic outcomes. []
Q9: How is Brillouin microscopy being utilized in DACHPt research?
A: Brillouin microscopy, a label-free and non-destructive technique, is being used to assess the efficacy of DACHPt-loaded nanoparticles in 3D tumor models. By measuring the Brillouin frequency shift, researchers can quantify changes in the mechanical integrity of tumor spheroids, providing insights into the effectiveness of the drug delivery system. []
Q10: What are the advantages of using 3D tumor spheroids over traditional 2D cell cultures for evaluating DACHPt delivery systems?
A: 3D tumor spheroids provide a more physiologically relevant model by mimicking the complex microenvironment of tumors in vivo. This includes cell-cell interactions, extracellular matrix deposition, and gradients of nutrients and oxygen, which can significantly impact drug penetration and efficacy. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
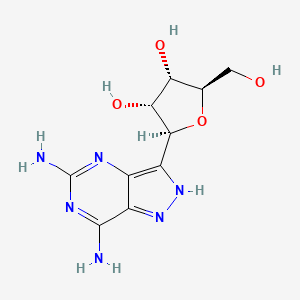




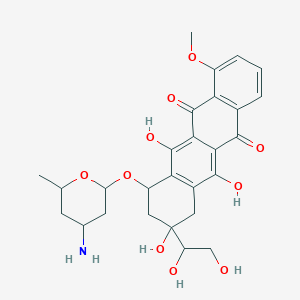
![2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(trifluoromethyl)imidazole-4-carboxylic acid](/img/structure/B1197056.png)


